molecular formula C13H12F2N6 B2889528 N-[(2,6-difluorophenyl)methyl]-3-ethyltriazolo[4,5-d]pyrimidin-7-amine CAS No. 899974-90-4

N-[(2,6-difluorophenyl)methyl]-3-ethyltriazolo[4,5-d]pyrimidin-7-amine

Cat. No. B2889528
CAS RN: 899974-90-4
M. Wt: 290.278
InChI Key: GRBSWHOXXMSQFK-UHFFFAOYSA-N
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Description

“N-[(2,6-difluorophenyl)methyl]-3-ethyltriazolo[4,5-d]pyrimidin-7-amine” is a chemical compound that belongs to the class of organic compounds known as triazolopyrimidines . These are aromatic heterocyclic compounds containing a triazole ring fused to a pyrimidine ring .


Synthesis Analysis

The synthesis of similar compounds often involves the use of the Dimroth rearrangement, which is a type of isomerization of heterocycles . This rearrangement involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .


Molecular Structure Analysis

The molecular structure of this compound includes a triazolo[4,5-d]pyrimidine core, which is a key structural fragment of many antiviral agents . The compound also contains a 2,6-difluorophenyl group and an ethyl group attached to the triazolo[4,5-d]pyrimidine core.


Chemical Reactions Analysis

The chemical reactions of this compound could be influenced by various factors such as the degree of aza-substitution in rings, pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product .

properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-3-ethyltriazolo[4,5-d]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2N6/c1-2-21-13-11(19-20-21)12(17-7-18-13)16-6-8-9(14)4-3-5-10(8)15/h3-5,7H,2,6H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBSWHOXXMSQFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC=NC(=C2N=N1)NCC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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